molecular formula C7H5ClIN3 B2740234 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine CAS No. 2418731-79-8

4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine

Cat. No.: B2740234
CAS No.: 2418731-79-8
M. Wt: 293.49
InChI Key: QGKZXYVFLSHZME-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and iodine substituents on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-1-methylpyrazole with 2-chloropyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential as a kinase inhibitor, making it valuable in the development of anti-cancer agents. It has been studied for its ability to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .

Comparison with Similar Compounds

Comparison: 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and iodine substituents on the pyrazole ring. This dual substitution enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

4-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-7-5(6(9)11-12)4(8)2-3-10-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKZXYVFLSHZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418731-79-8
Record name 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
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